molecular formula C8H8BrI B8589244 3-Iodophenethyl bromide

3-Iodophenethyl bromide

Cat. No.: B8589244
M. Wt: 310.96 g/mol
InChI Key: XJDGXQXUPZCSFY-UHFFFAOYSA-N
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Description

3-Iodophenethyl bromide (systematic name: 1-(2-bromoethyl)-3-iodobenzene) is an aromatic halide compound characterized by a phenethyl backbone substituted with iodine at the meta position and bromine on the ethyl chain. Its molecular formula is C₈H₈BrI (molecular weight: 295.96 g/mol). This compound is primarily utilized in organic synthesis as a versatile alkylating agent and building block for pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bromine facilitates nucleophilic substitutions.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(2-bromoethyl)-3-iodobenzene

InChI

InChI=1S/C8H8BrI/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2

InChI Key

XJDGXQXUPZCSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Phenethyl Bromides

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
3-Iodophenethyl bromide C₈H₈BrI 295.96 I (C3), Br (ethyl) Cross-coupling reactions, alkylation agent
3-Methoxyphenethyl bromide C₉H₁₁BrO 215.09 OCH₃ (C3), Br (ethyl) Pharmaceutical intermediates (e.g., CNS drugs)
3-Bromo-2-iodobenzyl bromide C₇H₅Br₂I 361.83 Br (C3), I (C2), Br (methyl) Halogen exchange reactions, material synthesis
3-Chloro-2-fluorobenzyl bromide C₇H₅BrClF 243.47 Cl (C3), F (C2), Br (methyl) Agrochemical precursors, corrosion inhibitors

Key Observations :

  • Halogen Effects :
    • Iodine (this compound) increases molecular weight and polarizability, enhancing reactivity in aryl-aryl bond formations compared to lighter halogens like bromine or chlorine .
    • Bromine on the ethyl chain facilitates nucleophilic displacement (e.g., SN2 reactions) due to its leaving-group ability.
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., -Br, -I) deactivate the benzene ring, directing electrophilic substitutions to para/meta positions. Methoxy groups (-OCH₃), being electron-donating, increase ring activation .

Physicochemical Properties

Property This compound 3-Methoxyphenethyl Bromide 3-Bromo-2-iodobenzyl Bromide
Boiling Point ~250°C (estimated) 150–160°C >300°C
Solubility Low in water; soluble in DCM, THF Soluble in ethanol, acetone Insoluble in water; soluble in DMF
Reactivity High in cross-coupling Moderate alkylation activity High halogen exchange propensity

Notable Trends:

  • Boiling Points : Heavier halogens (I > Br > Cl) and larger molecular sizes correlate with higher boiling points .
  • Solubility : Polar solvents (e.g., DMF) dissolve halogen-rich compounds better due to dipole interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodophenethyl bromide, and how can purity be optimized?

  • Methodology :

  • Alkylation strategies : Use nucleophilic substitution (SN2) between 3-iodophenethyl alcohol and hydrobromic acid (HBr) under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with dichloromethane/acetone gradients to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy .
    • Key considerations : Avoid excess HBr to prevent byproducts like dibrominated derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • NMR : Identify bromine and iodine environments via 1^1H and 13^13C NMR signals (e.g., methylene protons adjacent to Br at δ ~3.5 ppm) .
  • FTIR : Confirm C-Br stretching vibrations (~550–650 cm1^{-1}) and aromatic C-I bonds (~500 cm1^{-1}) .
  • XPS : Validate elemental composition (Br 3d and I 3d peaks) .

Q. How should this compound be stored to maintain stability?

  • Best practices :

  • Store in amber vials under inert gas (N2_2/Ar) at –20°C to minimize light-/moisture-induced degradation .
  • Conduct periodic TGA analysis to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Approach :

  • Use a factorial design to optimize reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example, vary Pd catalyst (0.5–5 mol%) and solvent (THF vs. DMF) to assess Suzuki-Miyaura coupling efficiency .
  • Monitor side reactions (e.g., dehalogenation) via GC-MS or HPLC .

Q. How does the iodine substituent influence electronic properties compared to other halides?

  • Comparative analysis :

  • Perform cyclic voltammetry to compare redox potentials with Cl/Br analogues.
  • Use UPS (ultraviolet photoelectron spectroscopy) to measure ionization energies and evaluate electron-withdrawing effects .

Q. What are the challenges in quantifying trace impurities in this compound?

  • Solutions :

  • Employ high-resolution mass spectrometry (HRMS) to detect low-abundance species (e.g., residual starting materials).
  • Use SS-PL (steady-state photoluminescence) to identify fluorescent byproducts if applicable .

Q. How can mechanistic insights into its hydrolysis be gained under aqueous conditions?

  • Protocol :

  • Conduct kinetic studies at varying pH (2–12) and temperatures (25–60°C).
  • Analyze hydrolyzed products via 1^1H NMR and ion chromatography to track Br^- release .

Q. What role does this compound play in nanoparticle surface functionalization?

  • Case study :

  • Anchor the compound onto perovskite surfaces via bromine-terminal groups. Validate using XPS and FESEM to assess monolayer coverage and stability .

Contradictions and Limitations

  • Synthetic yields : Conflicting reports on optimal HBr stoichiometry; some studies suggest equimolar ratios, while others recommend excess HBr for faster kinetics .
  • Thermal stability : TGA data from methylammonium bromide analogs indicate decomposition at >150°C, but iodine’s larger atomic radius may alter this threshold .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–87°C
C-Br Stretching (FTIR)ATR-FTIR610 cm1^{-1}
Br 3d Binding Energy (XPS)XPS70.2 eV
Hydrolysis Half-life (pH 7)Kinetic Analysis48 hours

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